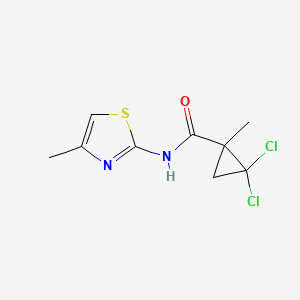
2,2-dichloro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the structure of 2,2-dichloro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide often involves the use of cyclopropane dicarboxylic acid or its derivatives as a starting material. These compounds are typically synthesized through reactions that incorporate thiadiazole and triazole moieties, utilizing reagents like thiosemicarbazide and phosphorous oxychloride for the construction of heterocyclic derivatives (Sharba et al., 2005).
Molecular Structure Analysis
The molecular structure of similar compounds, particularly those incorporating thiadiazole or related heterocycles, is characterized by the presence of spirocyclopropane-annelated moieties. These structures have been elucidated through various spectroscopic techniques, including IR, NMR, and mass spectrometry, to confirm the presence of the desired heterocyclic fragments (Na-bo Sun, 2012).
Chemical Reactions and Properties
Compounds featuring the cyclopropanecarboxamide structure are involved in a range of chemical reactions. For instance, thiocarboxamides undergo Michael addition followed by intramolecular substitution to afford thiazoline-4-carboxylates. These reactions demonstrate the reactivity of the sulfur atom in constructing cyclic systems and highlight the versatility of cyclopropane derivatives in synthesizing novel heterocyclic compounds (Nötzel et al., 2001).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are often determined as part of their characterization. However, specific details on the physical properties of this compound were not directly available in the searched literature.
Chemical Properties Analysis
The chemical properties of these cyclopropane derivatives, including their reactivity, stability, and functional group transformations, are influenced by their unique structural features. The presence of dichloro and thiazole groups in the molecule suggests potential reactivity towards nucleophilic substitution reactions and the possibility of further functionalization through chemical synthesis (Mohamed et al., 2020).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to be biologically active and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . This can lead to a variety of downstream effects, depending on the specific compound and its targets.
Pharmacokinetics
The physical and chemical properties of thiazole compounds can influence their pharmacokinetics . For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can affect the compound’s bioavailability and distribution in the body.
Result of Action
Thiazole compounds can have a range of biological effects, depending on their specific targets and mode of action . For example, some thiazole compounds have been shown to have significant analgesic and anti-inflammatory activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can affect the activity and stability of thiazole compounds .
Propriétés
IUPAC Name |
2,2-dichloro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2OS/c1-5-3-15-7(12-5)13-6(14)8(2)4-9(8,10)11/h3H,4H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHNKHJBWUMGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2(CC2(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179700.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B4179706.png)
![5-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4179710.png)
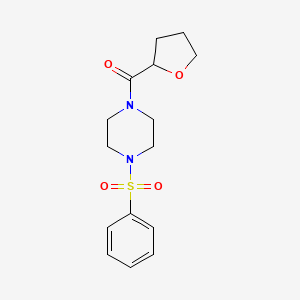
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-(2-phenylethyl)thiourea](/img/structure/B4179748.png)
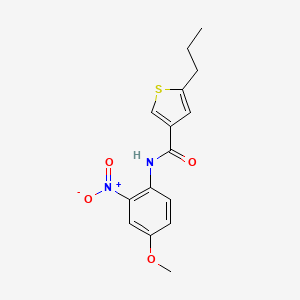
![N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4179754.png)

![2-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4179769.png)
![N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B4179772.png)
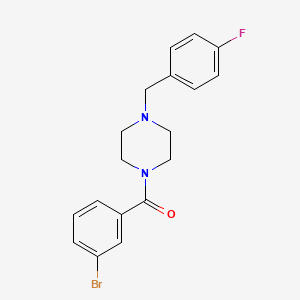
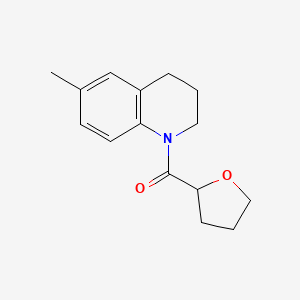
![4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-2,1,3-benzoxadiazole hydrochloride](/img/structure/B4179783.png)